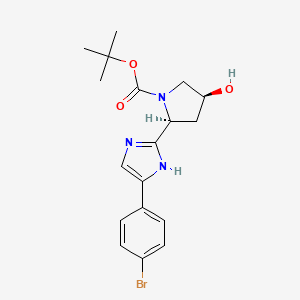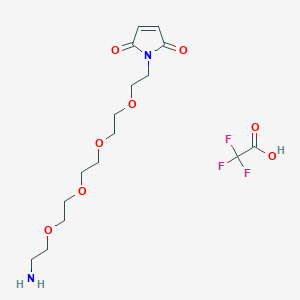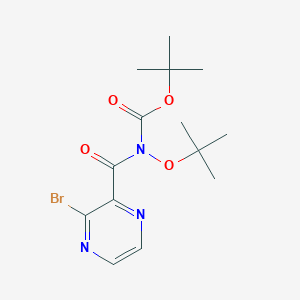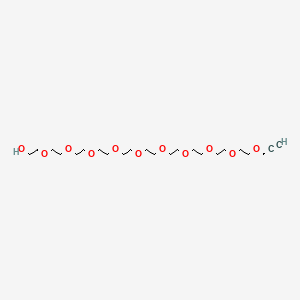
3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol is a complex organic compound characterized by its long chain of alternating oxygen and carbon atoms, ending with a hydroxyl group. This compound is part of the polyethylene glycol (PEG) family, known for its versatility and wide range of applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as an alcohol or amine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired degree of polymerization. Catalysts like potassium hydroxide or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale polymerization reactors where ethylene oxide is continuously fed into the system. The process is carefully monitored to maintain the desired molecular weight and polydispersity index. The final product is then purified through distillation or other separation techniques to remove any unreacted monomers or by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides, amines.
Applications De Recherche Scientifique
3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of surfactants, lubricants, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol involves its ability to interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The compound’s long chain structure allows it to form stable complexes with other molecules, enhancing its solubility and bioavailability. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating their controlled release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene Glycol (PEG): A family of compounds with varying chain lengths and molecular weights.
Polypropylene Glycol (PPG): Similar to PEG but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): A polymer with a similar structure but derived from tetrahydrofuran.
Uniqueness
3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol is unique due to its specific chain length and the presence of an alkyne group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where precise control over molecular interactions is required.
Propriétés
Formule moléculaire |
C23H44O11 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H44O11/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-22-23-34-21-19-32-17-15-30-13-11-28-9-7-26-5-3-24/h1,24H,3-23H2 |
Clé InChI |
YMXJRYITKUOBEJ-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B11827652.png)
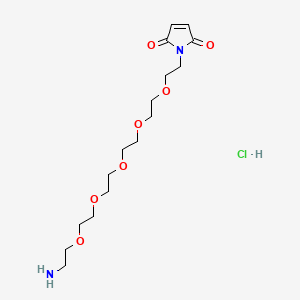
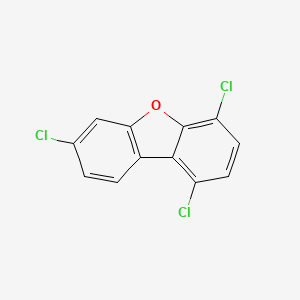

![2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827680.png)
![(9R,9aR)-9a-(2-bromoprop-2-en-1-yl)-7-methoxy-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827681.png)
![1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone](/img/structure/B11827686.png)

![N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11827696.png)
![Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827697.png)
